molecular formula C10H13N B6307327 3-Cyclopropyl-N-methylaniline CAS No. 1260743-53-0

3-Cyclopropyl-N-methylaniline

Cat. No.: B6307327
CAS No.: 1260743-53-0
M. Wt: 147.22 g/mol
InChI Key: ZUPIODAOUBVVGZ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-N-methylaniline is an organic compound with the molecular formula C10H13N and a molecular weight of 147.22 g/mol. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group, and a cyclopropyl group is attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Cyclopropyl-N-methylaniline involves a multistep process starting with a Friedel-Crafts acylation, followed by a conversion from the acyl group to an alkane, and finally a nitration . The specific reaction conditions for each step may vary, but typically involve the use of catalysts and reagents such as aluminum chloride for the Friedel-Crafts acylation, and reducing agents for the conversion to an alkane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors and automated systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to simpler amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Simpler amines such as N-methylaniline and cyclopropylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Cyclopropyl-N-methylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of chiral cyclopropyl derivatives.

    Biology: The compound is studied for its interactions with enzymes such as cytochrome P450, which catalyzes its N-dealkylation.

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    N-Methylaniline: Similar structure but lacks the cyclopropyl group.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the aromatic ring.

    Aniline: The parent compound without any substituents on the nitrogen.

Uniqueness

3-Cyclopropyl-N-methylaniline is unique due to the presence of both the cyclopropyl group and the methyl group on the nitrogen atom. This combination imparts distinct chemical properties and reactivity, making it valuable in various research applications.

Properties

IUPAC Name

3-cyclopropyl-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-11-10-4-2-3-9(7-10)8-5-6-8/h2-4,7-8,11H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPIODAOUBVVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=C1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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